![molecular formula C22H24ClN3O B6060977 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline
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Overview
Description
7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline, also known as E-58425, is a synthetic compound that belongs to the class of quinoline derivatives. This compound is of great interest to researchers due to its potential applications in the field of medicine and pharmacology.
Scientific Research Applications
7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor. This receptor is involved in the regulation of various physiological processes, including movement, mood, and behavior. By blocking the activity of this receptor, 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline may alter the levels of dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the levels of glutamate, a neurotransmitter that is involved in the development of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use as a tool for studying the role of the dopamine D2 receptor in various physiological processes. This may lead to the development of new therapies for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2-ethoxyaniline with acetic acid anhydride to form N-acetyl-2-ethoxyaniline. This intermediate is then reacted with 4-chloro-3-methylquinoline in the presence of potassium carbonate to form 7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline.
properties
IUPAC Name |
7-chloro-2-[4-(2-ethoxyphenyl)piperazin-1-yl]-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-3-27-21-7-5-4-6-20(21)25-10-12-26(13-11-25)22-14-16(2)18-9-8-17(23)15-19(18)24-22/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAQZRXRNKREPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)C(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(2-ethoxyphenyl)piperazin-1-yl]-4-methylquinoline |
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